3-Maleimidobenzoic acid chloride

CAS No.: 61960-57-4

Cat. No.: VC3788493

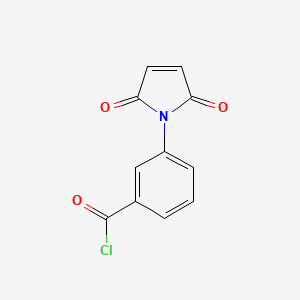

Molecular Formula: C11H6ClNO3

Molecular Weight: 235.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61960-57-4 |

|---|---|

| Molecular Formula | C11H6ClNO3 |

| Molecular Weight | 235.62 g/mol |

| IUPAC Name | 3-(2,5-dioxopyrrol-1-yl)benzoyl chloride |

| Standard InChI | InChI=1S/C11H6ClNO3/c12-11(16)7-2-1-3-8(6-7)13-9(14)4-5-10(13)15/h1-6H |

| Standard InChI Key | CIHNCGJBKQNXOG-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)N2C(=O)C=CC2=O)C(=O)Cl |

| Canonical SMILES | C1=CC(=CC(=C1)N2C(=O)C=CC2=O)C(=O)Cl |

Introduction

Chemical Identity and Structural Characteristics

3-Maleimidobenzoic acid chloride, systematically named 3-(2,5-dioxopyrrol-1-yl)benzoyl chloride, has the molecular formula C₁₁H₆ClNO₃ and a molecular weight of 235.62 g/mol . Its structure combines a benzoic acid chloride backbone with a maleimide substituent at the meta position, enabling dual reactivity: the acid chloride group facilitates acylation reactions, while the maleimide moiety undergoes Michael additions or Diels-Alder cyclizations .

Key Structural Features:

-

Maleimide Group: A five-membered ring with two ketone groups (2,5-dioxopyrrol-1-yl), enabling thiol-selective conjugation .

-

Acid Chloride Group: Enhances electrophilicity, making the compound reactive toward nucleophiles like amines or alcohols .

Table 1: Physicochemical Properties of 3-Maleimidobenzoic Acid Chloride

| Property | Value | Source |

|---|---|---|

| Density | 1.504 g/cm³ | |

| Boiling Point | 396.3°C at 760 mmHg | |

| Flash Point | 193.5°C | |

| Solubility | Soluble in chloroform, DMF | |

| LogP (Partition Coefficient) | 1.56 |

Synthesis and Manufacturing

Primary Synthetic Route

The compound is synthesized via chlorination of 3-(2,5-dioxo-2,5-dihydro-pyrrol-1-yl)benzoic acid using thionyl chloride (SOCl₂) or oxalyl chloride[(ClCO)₂O] in anhydrous toluene . The reaction proceeds under reflux conditions (60–80°C) for 6–12 hours, yielding the acid chloride with >75% purity after recrystallization .

Industrial-Scale Production

Industrial processes optimize yield (>80%) by employing excess thionyl chloride and catalytic dimethylformamide (DMF) to accelerate the reaction . Post-synthesis purification involves precipitation in methanol or column chromatography, achieving ≥94% purity for research-grade material .

Applications in Polymer Science and Biotechnology

Bismaleimide Resins

3-Maleimidobenzoic acid chloride is a precursor for bismaleimides (BMIs), high-performance thermosetting polymers. Reaction with diamines or diphenols yields BMIs with exceptional thermal stability (decomposition temperatures >300°C) and mechanical strength, making them ideal for aerospace composites and microelectronics .

Table 2: Key Applications of 3-Maleimidobenzoic Acid Chloride

| Application | Mechanism | Example Use Case |

|---|---|---|

| Polymer Synthesis | Michael addition with diamines | Epoxy resin modifiers |

| Bioconjugation | Thiol-maleimide coupling | Antibody-drug conjugates |

| Liquid Crystal Networks | Crosslinking via Diels-Alder | Optoelectronic devices |

Bioconjugation

The maleimide group reacts selectively with cysteine thiols in proteins, enabling the synthesis of stable antibody-drug conjugates (ADCs) and enzyme-polymer hybrids . For example, trastuzumab emtansine (a breast cancer therapeutic) employs maleimide-thiol chemistry for payload attachment.

Thermal and Mechanical Properties

Thermal Stability

Bismaleimides derived from 3-maleimidobenzoic acid chloride exhibit glass transition temperatures (Tg) of 220–250°C and decomposition onset at 350°C under nitrogen . Even-numbered polymethylenic spacers in BMI backbones enhance liquid crystalline behavior, achieving ordered smectic phases upon crosslinking .

Mechanical Performance

Cured BMI resins display tensile strengths of 80–120 MPa and flexural moduli of 3.5–4.5 GPa, outperforming conventional epoxies in high-stress environments .

Recent Research Advances

Optically Active Polymers

Synthesis of chiral BMIs using 3-maleimidobenzoic acid chloride and L/D-amino acids has enabled circularly polarized luminescence materials for optoelectronics .

Self-Healing Networks

Diels-Alder adducts derived from this compound demonstrate thermally reversible crosslinks, allowing crack repair in composites at 90–120°C .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume